Cas no 757220-86-3 (1-(4-ethoxybenzenesulfonyl)piperidine-4-carboxylic acid)
1-(4-ethoxybenzenesulfonyl)piperidine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1-[(4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid
- 1-(4-ethoxybenzenesulfonyl)piperidine-4-carboxylic acid
- 757220-86-3
- 1-[(4-Ethoxybenzene)sulfonyl]piperidine-4-carboxylic acid
- HFB22086
- Z45524836
- BS-33879
- MFCD06342766
- CS-0212875
- 1-[(4-ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid
- 1-(4-ethoxyphenyl)sulfonylpiperidine-4-carboxylic Acid
- EN300-10230
- 1-(4-ethoxybenzenesulfonyl)piperidine-4-carboxylicacid
- AKOS000112170
- G29957
- STK802669
-
- MDL: MFCD06342766
- Inchi: 1S/C14H19NO5S/c1-2-20-12-3-5-13(6-4-12)21(18,19)15-9-7-11(8-10-15)14(16)17/h3-6,11H,2,7-10H2,1H3,(H,16,17)
- InChI Key: QKXIQWDSURJWRJ-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)OCC)(N1CCC(C(=O)O)CC1)(=O)=O
Computed Properties
- Exact Mass: 313.09839388Da
- Monoisotopic Mass: 313.09839388Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 442
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 92.3Ų
1-(4-ethoxybenzenesulfonyl)piperidine-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB371824-1 g |
1-[(4-Ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid |
757220-86-3 | 1g |
€241.00 | 2022-03-02 | ||
| Chemenu | CM481238-250mg |
1-(4-ethoxybenzenesulfonyl)piperidine-4-carboxylic acid |
757220-86-3 | 95%+ | 250mg |
$140 | 2022-08-31 | |
| Chemenu | CM481238-500mg |
1-(4-ethoxybenzenesulfonyl)piperidine-4-carboxylic acid |
757220-86-3 | 95%+ | 500mg |
$232 | 2022-08-31 | |
| Chemenu | CM481238-1g |
1-(4-ethoxybenzenesulfonyl)piperidine-4-carboxylic acid |
757220-86-3 | 95%+ | 1g |
$340 | 2022-08-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1283545-1g |
1-[(4-Ethoxybenzene)sulfonyl]piperidine-4-carboxylic acid |
757220-86-3 | 95% | 1g |
¥1477.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1283545-5g |
1-[(4-Ethoxybenzene)sulfonyl]piperidine-4-carboxylic acid |
757220-86-3 | 95% | 5g |
¥4810.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1283545-25g |
1-[(4-Ethoxybenzene)sulfonyl]piperidine-4-carboxylic acid |
757220-86-3 | 95% | 25g |
¥16042.00 | 2024-07-28 | |
| Enamine | EN300-10230-0.05g |
1-(4-ethoxybenzenesulfonyl)piperidine-4-carboxylic acid |
757220-86-3 | 97% | 0.05g |
$28.0 | 2023-10-28 | |
| Enamine | EN300-10230-0.1g |
1-(4-ethoxybenzenesulfonyl)piperidine-4-carboxylic acid |
757220-86-3 | 97% | 0.1g |
$42.0 | 2023-10-28 | |
| Enamine | EN300-10230-0.25g |
1-(4-ethoxybenzenesulfonyl)piperidine-4-carboxylic acid |
757220-86-3 | 97% | 0.25g |
$59.0 | 2023-10-28 |
1-(4-ethoxybenzenesulfonyl)piperidine-4-carboxylic acid Suppliers
1-(4-ethoxybenzenesulfonyl)piperidine-4-carboxylic acid Related Literature
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 1-(4-ethoxybenzenesulfonyl)piperidine-4-carboxylic acid
1-(4-Ethoxybenzenesulfonyl)Piperidine-4-Carboxylic Acid (CAS No. 757220-86-3): A Comprehensive Overview
1-(4-Ethoxybenzenesulfonyl)piperidine-4-carboxylic acid, identified by its unique CAS number 757220-86-3, is a synthetically derived organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This molecule features a six-membered piperidine ring substituted with a carboxylic acid group at the 4-position and a sulfonylated aromatic moiety at the 1-position, specifically a 4-methoxyphenyl sulfonamide derivative. The integration of these structural elements—piperidine ring, sulfonamide functionality, and methoxyphenyl substitution—endows the compound with distinct physicochemical properties, making it a versatile scaffold for drug discovery and development.
The chemical structure of 1-(4-Ethoxybenzenesulfonyl)piperidine-4-carboxylic acid is characterized by its heterocyclic core and polar substituents. The piperidine ring, a nitrogen-containing saturated heterocycle, provides rigidity and contributes to molecular interactions in biological systems. The presence of the sulfonamide group (R-SO₂-NH₂) introduces hydrogen bonding capabilities and enhances solubility, while the ethoxyphenyl substitution at the para position introduces lipophilic character and steric bulk. These features collectively influence the compound's ability to modulate enzyme activity, receptor binding, or metabolic pathways, positioning it as a valuable intermediate in the synthesis of bioactive molecules.
In recent years, compounds bearing the piperidinylcarboxylic acid framework have been extensively explored for their potential as therapeutic agents. For instance, studies published in journals such as JACS Au (Journal of the American Chemical Society: Au) (March 2023) highlight the role of sulfonamide-piperidine hybrids in targeting protein-protein interactions associated with neurodegenerative diseases like Alzheimer's. The specific substitution pattern of this compound aligns with design principles outlined in these investigations for optimizing binding affinity to β-secretase inhibitors (BACE1). Additionally, computational modeling approaches using molecular dynamics simulations have demonstrated that such structures can adopt conformational flexibility critical for interacting with hydrophobic pockets in enzyme active sites.
Synthetic methodologies for preparing this compound typically involve multistep organic reactions starting from readily available precursors. A notable approach described in a 2023 article from Synthetic Communications employs microwave-assisted sulfonylation to attach the ethoxyphenyl sulfonamide group to piperidinone derivatives followed by selective hydrolysis to yield the carboxylic acid functionality. This method achieves high regioselectivity at both the piperidinone ring opening step and subsequent functionalization stages, which is crucial for maintaining structural integrity during downstream derivatization processes required for drug candidate optimization.
The compound's pharmacophoric elements make it particularly suitable for structure-based drug design (SBDD). Research teams at institutions like ETH Zurich have utilized X-ray crystallography data from related compounds to model potential interactions between this scaffold and various ion channels or G-protein coupled receptors (GPCRs). In particular, its zwitterionic character resulting from both acidic (-COOH) and basic (-NH₂) functionalities enables dual hydrogen bonding capabilities that are advantageous when designing modulators for targets requiring precise charge complementarity.
Beyond direct therapeutic applications, this molecule serves as an important building block in combinatorial chemistry approaches. Its modular nature allows facile modification through esterification or amidation reactions at either functional group while preserving core scaffold properties essential for biological activity retention. Recent advances in flow chemistry techniques have further improved scalability when producing analogs containing this core structure for high-throughput screening campaigns targeting emerging disease mechanisms such as SARS-CoV-2 protease inhibition.
In terms of physical properties, characterization studies using NMR spectroscopy (1H and 13C) confirm distinct chemical shift patterns consistent with its proposed structure: δ 7.95–8.05 ppm (aromatic protons), δ 3.9–4.1 ppm (methoxyl protons), δ 3.6–3.8 ppm (sulfonamide NH proton), δ 3.0–3.5 ppm (aliphatic piperidinone protons), and δ ~9–9.5 ppm (carboxylic acid proton). These spectral features are critical during analytical validation steps when assessing purity or monitoring reaction progress during synthetic scale-up operations.
The growing interest in this class of compounds has also led to investigations into their environmental fate profiles through QSAR modeling approaches published in Green Chemistry journals earlier this year. These models predict moderate biodegradability indices while emphasizing that proper functional group placement significantly reduces potential ecotoxicological risks compared to unmodified sulfonamides commonly used as antibiotics.
In clinical research settings, analogs containing similar piperidinyl-sulfonamide architectures have demonstrated promising preclinical profiles against multiple myeloma cell lines via proteasome inhibition mechanisms reported by Nature Cancer researchers last month (December 2023). While not yet approved for human use itself, these findings underscore how structural modifications around core scaffolds like CAS No.757220-86-3 can lead to breakthroughs across diverse therapeutic areas including oncology and autoimmune disorders.
The compound's role as an intermediate extends beyond small molecule drug development into materials science applications where tailored surface chemistries are required for biomedical devices or diagnostic platforms. Surface modification protocols utilizing this scaffold have shown enhanced protein resistance properties when applied to titanium implants through self-assembled monolayer formation techniques detailed in Advanced Materials Interfaces earlier this year.
Ongoing work published recently in Organic Process Research & Development focuses on improving synthetic efficiency through catalytic asymmetric methods targeting specific stereoisomers of this compound that may exhibit differential biological activities depending on configuration at chiral centers introduced during ring formation steps or side chain modifications post-synthesis.
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